molecular formula C12H14N2O B3054779 2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- CAS No. 61892-64-6

2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-

Cat. No.: B3054779
CAS No.: 61892-64-6
M. Wt: 202.25 g/mol
InChI Key: CAYYVQDGGHLYMO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. This compound is a derivative of bipyridine, which is known for its applications in various fields such as catalysis, coordination chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For example, the homocoupling of 4-bromo-2,6-dimethylpyridine using NiBr2(PPh3)2, Et4NI, and zinc powder under mild conditions has been reported to yield high amounts of bipyridine derivatives .

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by its nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated bipyridine derivatives .

Scientific Research Applications

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.

    Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting various chemical and biological processes. The compound’s nitrogen atoms play a crucial role in binding to metal ions, forming stable complexes that can participate in catalytic cycles and other reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    1,2,3,6-Tetrahydro-2,3-Bipyridine: A related compound used as a ligand and catalyst precursor.

Uniqueness

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- is unique due to its specific acetyl and tetrahydro modifications, which can influence its reactivity and binding properties. These modifications can enhance its stability and selectivity in certain applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1-[(2S)-2-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h2-5,7,9,12H,6,8H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYVQDGGHLYMO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=CCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC=CC[C@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557835
Record name 1-[(2S)-[3,6-Dihydro[2,3'-bipyridine]]-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-64-6
Record name N-Acetylanatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2S)-[3,6-Dihydro[2,3'-bipyridine]]-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIT2TR59RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 2
Reactant of Route 2
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 3
Reactant of Route 3
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 4
Reactant of Route 4
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 5
Reactant of Route 5
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 6
Reactant of Route 6
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.